molecular formula C16H18FN5S B12930255 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine CAS No. 1763-44-6

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Cat. No.: B12930255
CAS No.: 1763-44-6
M. Wt: 331.4 g/mol
InChI Key: NYTCUUIHCKBEIE-UHFFFAOYSA-N
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Description

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride and 6-mercaptopurine.

    Thioether Formation: The 2-fluorobenzyl chloride is reacted with 6-mercaptopurine in the presence of a base, such as potassium carbonate, to form the thioether linkage.

    Isobutylation: The resulting intermediate is then subjected to isobutylation using isobutyl bromide and a suitable base, such as sodium hydride, to introduce the isobutyl group at the 9-position of the purine ring.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride to yield the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylthio group may enhance binding affinity and selectivity, leading to modulation of biological pathways. The compound’s effects can be attributed to its ability to interfere with nucleic acid synthesis, enzyme activity, or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-Chlorobenzyl)thio)-9-isobutyl-9H-purin-2-amine
  • 6-((2-Methylbenzyl)thio)-9-isobutyl-9H-purin-2-amine
  • 6-((2-Bromobenzyl)thio)-9-isobutyl-9H-purin-2-amine

Uniqueness

6-((2-Fluorobenzyl)thio)-9-isobutyl-9H-purin-2-amine is unique due to the presence of the fluorine atom in the benzylthio group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

1763-44-6

Molecular Formula

C16H18FN5S

Molecular Weight

331.4 g/mol

IUPAC Name

6-[(2-fluorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H18FN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21)

InChI Key

NYTCUUIHCKBEIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3F)N

Origin of Product

United States

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